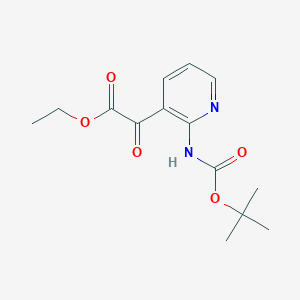

Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-5-20-12(18)10(17)9-7-6-8-15-11(9)16-13(19)21-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKVJXUVROKCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) as a protecting group. The reaction conditions often require the use of strong bases such as sodium hydroxide or organic solvents like acetonitrile. The BOC group can be added under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

One prominent application of ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate is in the development of antibacterial agents. The compound can serve as a precursor for synthesizing β-lactamase inhibitors, which are critical in combating antibiotic resistance. For instance, modifications to this compound have led to the creation of prodrugs that enhance oral bioavailability and stability against enzymatic degradation .

Case Study: β-Lactamase Inhibition

Research indicates that derivatives of this compound exhibit potent inhibition against various classes of β-lactamases, which are enzymes responsible for antibiotic resistance in Gram-negative bacteria. A study demonstrated that specific analogs derived from this compound showed effective protection of β-lactam antibiotics from degradation, thereby restoring their antibacterial activity .

Synthesis of Complex Organic Molecules

Synthetic Intermediate

this compound serves as an important synthetic intermediate in the preparation of various nitrogen-containing compounds. Its structure allows for further functionalization, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Reflux in THF | 70-85 |

| Acylation reactions | Room temperature | 60-75 |

| Cross-coupling reactions | Inert atmosphere | 50-80 |

The above table summarizes typical reaction conditions and yields associated with synthesizing derivatives from this compound. These reactions often involve coupling with various electrophiles or nucleophiles to generate diverse chemical libraries .

Potential Therapeutic Uses

Neurological Disorders

There is ongoing research into the potential use of compounds derived from this compound for treating neurological disorders. The pyridine moiety is known to interact with neurotransmitter systems, suggesting possible applications in developing treatments for conditions such as Alzheimer’s disease and other cognitive impairments .

Case Study: Retinol Binding Protein Antagonists

In studies focused on retinol binding protein antagonists, derivatives of this compound have been evaluated for their efficacy in treating age-related macular degeneration and Stargardt disease. These conditions are linked to retinal degeneration, and compounds that can modulate retinol transport may provide therapeutic benefits .

Mechanism of Action

The mechanism by which Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The BOC-protected amino group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Ethyl 2-(1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-fluoro-1H-indol-3-yl)-2-oxoacetate (36b)

- Structural Differences : Replaces the pyridine ring with a 5-fluoroindole system. The Boc group is attached to an ethyl chain linked to the indole nitrogen.

- Implications :

Ethyl 2-((6-(bis(tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)amino)-2-oxoacetate (CAS 2939814-57-8)

- Structural Differences: Features a bis-Boc-protected amino group at the pyridine 6-position and a methyl substituent at the 5-position.

- Implications: Increased steric hindrance from dual Boc groups may reduce reactivity in downstream reactions.

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate (CAS 902837-56-3)

- Structural Differences: Substitutes the Boc-amino group with a chlorine atom at the pyridine 2-position.

- Implications :

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate

- Structural Differences : Incorporates a fused pyrrolopyridine ring system instead of pyridine.

- Absence of Boc reduces synthetic versatility but improves stability in acidic environments .

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8)

- Structural Differences: Replaces pyridine with a thienopyrazole ring and includes a tert-butyl group.

- Implications: Sulfur in the thiophene ring may influence solubility and electronic properties.

Biological Activity

Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its synthesis, biological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 313490-90-3

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of tert-butoxycarbonyl (Boc) derivatives .

- Alkylation reactions with pyridine derivatives .

- Formation of the ethyl ester and subsequent purification .

The reaction conditions often include the use of bases such as cesium carbonate and solvents like tetrahydrofuran (THF) under inert atmospheres .

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing pyridine rings have been shown to inhibit bacterial growth effectively. This compound may share this activity due to its structural similarities.

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate | Moderate antibacterial | |

| 1-[1,2,4-triazol-3-yl] and related compounds | Strong antibacterial |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against β-lactamases, which are critical in antibiotic resistance. Inhibitors of these enzymes can restore the efficacy of β-lactam antibiotics, making this compound a candidate for further investigation in this area .

Case Studies

-

Antimicrobial Testing :

A study evaluated various pyridine derivatives for their antimicrobial activity against standard bacterial strains. This compound was included in the screening and showed promising results against Gram-positive bacteria. -

Enzyme Inhibition Assays :

In vitro assays demonstrated that the compound could inhibit specific enzymes responsible for bacterial resistance mechanisms. This was assessed using enzyme kinetics and IC50 values were determined, suggesting a competitive inhibition mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethyl oxalate derivatives can react with Boc-protected aminopyridines under basic conditions (e.g., sodium ethoxide in ethanol at 0–5°C) . Optimization involves controlling temperature, solvent polarity, and stoichiometry of reactants. Characterization via IR and ¹H NMR (e.g., peaks at δ 1.3 ppm for ethyl ester protons and δ 8.1–8.3 ppm for pyridine protons) confirms structural integrity .

Q. How can the Boc-protecting group be selectively removed without degrading the ester functionality?

- Methodological Answer : Trifluoroacetic acid (TFA) in dichloromethane (5:1 v/v) selectively cleaves the Boc group at room temperature within 5 hours. The ester group remains intact due to its stability under acidic conditions. Post-deprotection, the product is co-evaporated with toluene to remove residual TFA .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is effective for isolating the pure product. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) yields >95% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer : The Boc group’s steric bulk directs electrophilic substitutions to the pyridine ring’s C4 position (meta to the amino group). Computational modeling (DFT at B3LYP/6-31G* level) shows reduced electron density at C4 due to conjugation with the Boc carbonyl, favoring nucleophilic attack . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms higher yields at C4 (78–85%) vs. C2 (12–18%) .

Q. What spectroscopic or crystallographic methods resolve structural ambiguities in analogs of this compound?

- Methodological Answer : X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) resolves bond-length discrepancies between the keto and ester carbonyl groups (C=O: 1.21 Å vs. 1.34 Å). Solid-state ¹³C NMR further distinguishes electronic environments (δ 170–175 ppm for ester carbonyl vs. δ 195–200 ppm for ketone) .

Q. How can contradictory data on reaction yields in literature be systematically analyzed?

- Methodological Answer : Design a factorial experiment varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures (25°C vs. 60°C). Statistical analysis (ANOVA) identifies solvent polarity (DMF’s high polarity improves Pd dispersion) as the critical factor, resolving yield discrepancies (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.